2-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have shown significant biological efficacy when compared to known antidiabetic agents .
Mode of Action
It’s worth noting that similar compounds have shown significant biological efficacy, suggesting that they may interact with their targets in a manner that results in a therapeutic effect .
Pharmacokinetics
Similar compounds have shown significant biological efficacy, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant biological efficacy, suggesting that they may have a therapeutic effect at the molecular and cellular level .
Safety and Hazards
Future Directions
The increased interest in heterocyclic systems like benzothiazole and pyrimido[1,2-a]benzimidazole is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical significance of these scaffolds . Thus, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .
Preparation Methods
The synthesis of WAY-607122 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
WAY-607122 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-607122 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on cellular processes and pathways.
Medicine: It is being researched for its potential therapeutic effects in the treatment of neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
WAY-607122 is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-181187: A selective dopamine receptor agonist.
WAY-267464: A selective oxytocin receptor agonist.
WAY-607122 stands out due to its specific applications in neurodegenerative disorders and its unique chemical structure .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFLFYEAVVPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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